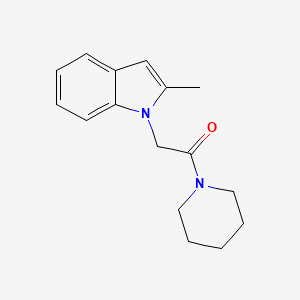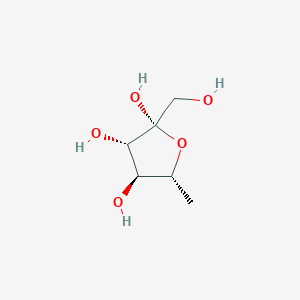
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate: is a complex organic compound with the molecular formula C26H49NO7 . It is a derivative of proline, an amino acid, modified to include an oxo group at the 5-position and an ester linkage with 2,3-dihydroxypropyl octadecanoate
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with l-proline. The proline undergoes oxidation to introduce the oxo group at the 5-position, followed by esterification with 2,3-dihydroxypropyl octadecanoate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. The process may also include purification steps to remove by-products and unreacted starting materials.
Types of Reactions:
Esterification: The formation of the ester linkage with 2,3-dihydroxypropyl octadecanoate is achieved through an esterification reaction.
Reduction: Reduction reactions can be used to modify the compound further, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Oxidation Products: 5-oxoproline derivatives.
Esterification Products: Esterified derivatives with various alcohols.
Reduction Products: Reduced forms of the compound, depending on the specific reduction reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
l-Proline: The parent amino acid.
5-oxoproline: The oxidized form of proline.
2,3-dihydroxypropyl octadecanoate: The ester component.
Eigenschaften
CAS-Nummer |
52683-20-2 |
|---|---|
Molekularformel |
C26H49NO7 |
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl octadecanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H42O4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;7-4-2-1-3(6-4)5(8)9/h20,22-23H,2-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
NNMSFJYPEWCTSO-HVDRVSQOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)












